![molecular formula C17H18ClN3O B2488681 1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034539-84-7](/img/structure/B2488681.png)
1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea
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Overview
Description
"1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea" likely serves as an intermediate or potential candidate for various applications in medicinal chemistry, given the structural complexity and presence of functional groups known to interact biologically. Compounds of similar structure have been explored for their potential in drug development, particularly as anticancer agents and enzyme inhibitors.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of closely related compounds, multi-step synthetic routes involving nucleophilic substitutions and optimizations for yield have been reported (Zhang et al., 2019). These processes often require careful control of reaction conditions to achieve high purity and yield.
Molecular Structure Analysis
Urea derivatives exhibit a wide range of molecular conformations, influenced by their substituents. The presence of heterocyclic rings, such as the cyclopropylpyridinyl group, could lead to interesting conformational dynamics and intermolecular interactions. X-ray crystallography and NMR studies provide insights into the structure, confirming intramolecular hydrogen bonding and planar arrangements in similar compounds (Corbin et al., 2001).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-1-12(2-6-16)9-20-17(22)21-10-13-7-15(11-19-8-13)14-3-4-14/h1-2,5-8,11,14H,3-4,9-10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLTVSCOTOOUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea |
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